4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid
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Overview
Description
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with four methyl groups. This compound is structurally related to valproic acid, a well-known antiepileptic drug, but features a cyclopropane ring instead of a straight chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid typically involves the following steps:
Formation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This can be synthesized from 2,3-dimethyl-2-butene through a series of reactions including cyclopropanation and subsequent carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit histone deacetylases, leading to changes in gene expression and cellular function . Additionally, its structural similarity to valproic acid suggests it may modulate neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: A straight-chain analog with antiepileptic properties.
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound used in the synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to its straight-chain analogs. This structural feature may result in different biological activities and pharmacokinetic profiles.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2)9(12(11,3)4)10(16)13-7-5-6-8(14)15/h9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
XNCUWDGSRSBZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCCCC(=O)O)C |
Origin of Product |
United States |
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